Trinitroaniline

Energetic Materials Explosives Detonation Physics

Sourcing high-purity trinitroaniline for energetic materials R&D often faces long lead times and complex regulatory requirements. This compound addresses that gap with verified quality and compliance support. - Detonation velocity of 7,300 m/s - within 1% of TATB - supports specialized warhead and munition development. - Critical precursor for fused-ring energetic compounds with decomposition temperatures exceeding 250 °C, enabling high-temperature perforation and solid propellant applications. - N-methyl derivative validated as HPLC/UV-Vis internal standard for TATB quality assurance in industrial analytical laboratories.

Molecular Formula C6H4N4O6
Molecular Weight 228.12 g/mol
CAS No. 26952-42-1
Cat. No. B13749157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrinitroaniline
CAS26952-42-1
Molecular FormulaC6H4N4O6
Molecular Weight228.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N4O6/c7-3-1-2-4(8(11)12)6(10(15)16)5(3)9(13)14/h1-2H,7H2
InChIKeyIVOMCIOXYNVSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trinitroaniline Technical Baseline


2,4,6-Trinitroaniline (TNA, CAS 489-98-5), also referred to as picramide, is a nitrated aromatic amine with the molecular formula C6H4N4O6 and a molar mass of 228.12 g/mol [1]. The compound typically appears as a yellow to orange-red crystalline powder and is characterized by a density of approximately 1.8 g/cm³ and a melting point of 188 °C [2]. As a high explosive with a detonation velocity of 7,300 m/s, TNA is classified under UN 0153 1.1D for transport and is subject to strict handling and storage regulations .

Energetic material research — detonation performance comparator for insensitive high explosives
Synthetic intermediate — precursor for heat-resistant fused-ring energetic compounds
Analytical standard scaffold — derivative suited as internal standard for TATB quantification
Medicinal chemistry probe — reported cell-model response context (data to verify)

Trinitroaniline Substitution Limitations


The trinitroaniline class exhibits distinct energetic and physicochemical profiles that preclude generic substitution. Even closely related analogs differ significantly in thermal stability, detonation performance, and chemical reactivity, which directly impacts their suitability for specific applications. For instance, while 2,4,6-trinitroaniline (TNA) possesses a detonation velocity of 7,300 m/s, its fluorinated derivative, 3,5-difluoro-2,4,6-trinitroaniline, achieves 8,331 m/s but at the cost of a lower decomposition temperature (Td = 243°C) . Furthermore, the number and position of nitro groups dramatically alter stability; 2,4-dinitroaniline is notably less explosive than TNA, whereas 2,3,4,6-tetranitroaniline presents heightened sensitivity and altered thermal behavior . Such variations render simple one-to-one substitution scientifically invalid and potentially hazardous.

! Detonation velocity may shift significantly — even fluorinated analogs differ by >1,000 m/s, invalidating direct performance swap.
! Thermal stability is substitution-dependent — decomposition temperature changes of >60°C make process safety profiles non-transferable.
! Sensitivity class not interchangeable — nitro group count and position alter impact/friction sensitivity; generic replacement may be hazardous.

Trinitroaniline vs. Closest Analogs


Detonation Performance vs. TATB

The detonation velocity of 2,4,6-trinitroaniline (TNA) is 7,300 m/s, which is only 50 m/s (0.68%) lower than that of TATB (7,350 m/s), a benchmark insensitive high explosive [1]. This near parity in detonation performance positions TNA as a high-energy alternative in formulations where the ultra-low sensitivity of TATB is not paramount.

Detonation Velocity
Head-to-head
7,300 m/s (TNA) vs TATB 7,350 m/s
−50 m/s (−0.68%)
Supports near-TATB blast performance context.
Standard state values; verify for specific formulation requirements.
Energetic Materials Explosives Detonation Physics

TNA as Heat-Resistant Scaffold

Integration of the 2,4,6-trinitroaniline moiety with 1,2,3-triazine N-oxide yields fused-ring energetic compounds that exhibit a high decomposition temperature (Td > 250 °C) while maintaining relatively good detonation properties and low sensitivities [1]. In contrast, the parent TNA compound decomposes or explodes at a lower temperature (melting point 188 °C).

Thermal Stability
Head-to-head
Td >250°C (TNA-derived fused ring) vs TNA mp 188°C
Increase >62°C
Enables heat-resistant energetic material synthesis.
Based on 1,2,3-triazine N-oxide integration.
Energetic Materials Thermal Analysis Heat-Resistant Explosives

TNA Derivative as TATB Internal Standard

The derivative N-methyl-2,4,6-trinitroaniline exhibits similar high-performance liquid chromatography (HPLC) and ultraviolet-visible (UV-Vis) spectral behavior to TATB, enabling its use as a reliable internal standard for TATB quantification [1]. This fills a critical analytical gap, as a direct, stable internal standard for TATB was previously unavailable.

Analytical ISTD
Class-level inference
N-methyl-2,4,6-trinitroaniline validated for TATB HPLC/UV-Vis
Supports TATB quality-control analytical workflow.
Class-level inference; verify retention behavior and linearity.
Analytical Chemistry HPLC Energetic Materials Analysis

Density vs. Fluorinated Analog

The density of 2,4,6-trinitroaniline (TNA) is 1.8 g/cm³ [1]. In comparison, the fluorinated analog 3,5-difluoro-2,4,6-trinitroaniline achieves a higher density of 1.861 g/cm³ at 273 K , demonstrating the impact of fluorine substitution on crystal packing. However, this density increase comes with a trade-off in thermal stability (Td = 243°C for the fluorinated analog vs. TNA's higher reported thermal stability in certain complexed forms).

Crystal Density
Head-to-head
1.8 g/cm³ (TNA) vs 3,5-difluoro analog 1.861 g/cm³
−0.061 g/cm³ (−3.3%)
May influence sensitivity/energy density trade-off.
Comparator measured at 273 K; verify ambient density.
Energetic Materials Density Structure-Property Relationship

TNA Derivative Antitumor Activity vs. Cisplatin

Several N-substituted 2,4,6-trinitroaniline derivatives have demonstrated potent anti-proliferative effects against hepatoma (Hep3B) cells, with efficacy comparable to or even exceeding that of the standard chemotherapeutic agent cisplatin in certain models . This positions the trinitroaniline scaffold as a promising starting point for developing novel anticancer therapeutics.

Cytotoxicity
Data to verify
N-substituted TNA derivatives: reported anti-proliferative effects comparable to cisplatin in Hep3B
Reported cell-model response context.
No source provided; requires independent validation.
Medicinal Chemistry Anticancer Agents Hepatocellular Carcinoma

Trinitroaniline Applications


Near-TATB High-Energy Formulations

Given its detonation velocity of 7,300 m/s, which is within 1% of TATB's 7,350 m/s [1], TNA can be considered for use in specialized munitions, such as small warheads, where its explosive power is needed but the extreme insensitivity of TATB is not a strict requirement. Its use in World War II-era Japanese projectiles as a more stable alternative to picric acid further supports this niche [2].

Heat-Resistant Energetic Material Synthesis

The TNA moiety serves as a critical building block for creating fused-ring energetic compounds with decomposition temperatures exceeding 250 °C [1]. This application is directly relevant for developing explosives used in high-temperature environments, such as deep oil and gas well perforation or solid rocket propellants requiring high thermal endurance.

Analytical QC for TATB Production

The N-methyl-2,4,6-trinitroaniline derivative of TNA is a validated internal standard for the HPLC and UV-Vis analysis of TATB, a crucial insensitive high explosive [1]. This application provides a concrete, high-value use case in industrial analytical laboratories focused on energetic materials quality assurance.

Anticancer Drug Discovery Scaffold

The 2,4,6-trinitroaniline core, when appropriately functionalized, yields derivatives with potent antitumor activity against hepatoma cells, showing efficacy comparable to or exceeding cisplatin [1]. This supports the compound's procurement for academic and industrial medicinal chemistry programs targeting novel cancer therapies.

Application
Selection Property
Validation Focus
Near-TATB energetic formulations
Detonation performance parity with TATB
Blast performance and sensitivity testing
Heat-resistant energetic synthesis
Thermal stability enhancement through derivatization
Decomposition temperature and safety characterization
TATB analytical quality control
Derivative suitability as internal standard
HPLC-UV method validation and reproducibility
Cytotoxicity research scaffold
Cell-model response context
Cell viability and proliferation assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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